molecular formula C28H28N2O5 B15104522 N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide

Cat. No.: B15104522
M. Wt: 472.5 g/mol
InChI Key: MJAUQJSGGZMYNT-UHFFFAOYSA-N
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Description

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide is a complex organic compound that belongs to the class of carbazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide typically involves multi-step organic reactions. The starting materials might include 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole and 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromene. The key steps could involve:

    Formation of the carbazole derivative: This might involve the methoxylation of a carbazole precursor.

    Formation of the benzo[c]chromene derivative: This could involve the oxidation of a tetrahydrobenzo[c]chromene precursor.

    Coupling reaction: The final step would involve coupling the two derivatives through an acetamide linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized to form more complex derivatives.

    Reduction: Reduction reactions could be used to modify the functional groups.

    Substitution: Various substitution reactions could be employed to introduce different functional groups.

Common Reagents and Conditions

Common reagents might include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions would vary depending on the specific reaction but could include controlled temperatures, pressures, and pH levels.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield more highly oxidized carbazole or benzo[c]chromene derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide could have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or tool compound in biological studies.

    Medicine: Investigation of its potential therapeutic effects, such as anti-cancer, anti-inflammatory, or neuroprotective activities.

Mechanism of Action

The mechanism of action of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide would depend on its specific biological activity. This could involve interactions with molecular targets such as enzymes, receptors, or DNA. The pathways involved might include modulation of signaling pathways, inhibition of enzyme activity, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other carbazole derivatives or benzo[c]chromene derivatives. Examples could include:

    Carbazole derivatives: Such as 6-methoxycarbazole or 2,3,4,9-tetrahydro-1H-carbazole.

    Benzo[c]chromene derivatives: Such as 6-oxo-7,8,9,10-tetrahydrobenzo[c]chromene or 3-hydroxybenzo[c]chromene.

Uniqueness

The uniqueness of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide lies in its specific combination of functional groups and structural features, which could confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C28H28N2O5

Molecular Weight

472.5 g/mol

IUPAC Name

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetamide

InChI

InChI=1S/C28H28N2O5/c1-33-16-10-12-23-22(13-16)20-7-4-8-24(27(20)30-23)29-26(31)15-34-17-9-11-19-18-5-2-3-6-21(18)28(32)35-25(19)14-17/h9-14,24,30H,2-8,15H2,1H3,(H,29,31)

InChI Key

MJAUQJSGGZMYNT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CCCC3NC(=O)COC4=CC5=C(C=C4)C6=C(CCCC6)C(=O)O5

Origin of Product

United States

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